2-fluoropropanedioic Acid

Physical Organic Chemistry pKa Determination Fluorine Effects

Sourcing non-fluorinated malonic acid as a substitute for 2-fluoropropanedioic acid leads to synthetic failure in 5-fluoropyrimidine and fluoxastrobin routes, where the α-fluorine atom is essential to the final pharmacophore. This compound resolves that gap as the definitive fluoromalonate building block. - Enables synthesis of 5-fluoropyrimidine derivatives (CAS 675-21-8) with demonstrated anticancer and antibacterial activities; non-fluorinated analogs cannot yield these bioactive scaffolds. - Serves as the key industrial intermediate for fluoxastrobin, a broad-spectrum strobilurin fungicide controlling early blight, late blight, leaf spots, and rust. - Supported by a recently published single-crystal X-ray structure, providing validated atomic-resolution data for computational chemists and crystallographers using this compound as a ligand or internal standard.

Molecular Formula C3H3FO4
Molecular Weight 122.05 g/mol
CAS No. 473-87-0
Cat. No. B1328766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoropropanedioic Acid
CAS473-87-0
Molecular FormulaC3H3FO4
Molecular Weight122.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(=O)O)F
InChIInChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
InChIKeyRBCXEDQEZDUMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropropanedioic Acid (CAS 473-87-0): Physicochemical and Procurement Specifications for Fluoromalonic Acid


2-Fluoropropanedioic acid (CAS 473-87-0), also known as 2-fluoromalonic acid, is a fluorinated dicarboxylic acid belonging to the α-fluorinated malonate class. Its molecular formula is C3H3FO4 with a molecular weight of 122.05 g/mol . The compound features a central carbon atom bearing a fluorine substituent and two carboxylic acid groups, endowing it with distinct electronic properties relative to its non-fluorinated parent, malonic acid . Commercially available as an off-white crystalline solid with a reported melting point range of 135.8–136.5 °C , 2-fluoropropanedioic acid is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development .

Why Malonic Acid or Alternative Dicarboxylates Cannot Substitute 2-Fluoropropanedioic Acid in Fluorine-Sensitive Applications


Generic substitution of 2-fluoropropanedioic acid with non-fluorinated analogs such as malonic acid is scientifically unsound due to fundamental differences in electronic structure and physicochemical behavior. The single fluorine atom at the α-position dramatically increases acidity relative to malonic acid through inductive electron withdrawal , altering the protonation state and hydrogen-bonding capacity of the molecule under physiological and synthetic conditions. Furthermore, 2-fluoropropanedioic acid and its esters serve as critical precursors to 5-fluoropyrimidine derivatives—compounds that cannot be accessed via non-fluorinated malonate building blocks due to the requisite fluorine atom's role in defining the final pharmacophore . The following evidence quantifies these key differentiating characteristics.

Comparative Evidence: Quantifiable Differentiation of 2-Fluoropropanedioic Acid Against Closest Analogs


Acidity Enhancement: pKa Reduction of 2-Fluoropropanedioic Acid Relative to Malonic Acid

2-Fluoropropanedioic acid exhibits markedly enhanced acidity compared to its non-fluorinated parent, malonic acid. The predicted pKa of 2-fluoropropanedioic acid is 0.75 ± 0.34 . In contrast, malonic acid has experimental pKa1 and pKa2 values of 2.83 and 5.69, respectively. The roughly 100-fold increase in acidity for the first deprotonation event (pKa 0.75 vs. 2.83) is a direct consequence of the strong electron-withdrawing inductive effect of the α-fluorine substituent. This pKa difference is significant for controlling protonation state under biological and synthetic conditions.

Physical Organic Chemistry pKa Determination Fluorine Effects

Full Spectroscopic and Structural Characterization: Definitive X-Ray Crystallographic Data for 2-Fluoropropanedioic Acid

Aitken et al. (2024) report the first comprehensive characterization of 2-fluoropropanedioic acid, including its single-crystal X-ray structure and fully assigned 1H and 13C NMR spectra [1][2]. Prior to this report, detailed crystallographic data for the parent acid were absent from the literature. The X-ray structure confirms the molecular geometry and hydrogen-bonding network, providing a definitive structural reference. This contrasts sharply with many close analogs, including malonic acid itself, for which structural data have been available for decades. The newly available data include updated melting point measurements and IR spectroscopic assignments.

X-Ray Crystallography NMR Spectroscopy Structural Elucidation

Pharmaceutical Intermediate: Diethyl Fluoromalonate Enables 5-Fluoropyrimidine Synthesis Not Accessible via Non-Fluorinated Malonates

Diethyl fluoromalonate (the diethyl ester of 2-fluoropropanedioic acid) is a critical intermediate for the synthesis of 5-fluoropyrimidine compounds (CAS 675-21-8) . 5-Fluoropyrimidine derivatives exhibit documented anticancer and antibacterial activities . The fluorine atom at the pyrimidine 5-position is essential for bioactivity. This fluorine atom is directly installed via condensation of a fluoromalonate building block, which contains the requisite C-F bond prior to heterocycle formation. Non-fluorinated malonates, such as diethyl malonate, cannot serve as substrates for this transformation, as they would yield non-fluorinated pyrimidines lacking the crucial pharmacophoric element. The fungicide fluoxastrobin represents another commercial product whose synthesis relies on diethyl fluoromalonate .

Medicinal Chemistry Anticancer Agents Fluorinated Heterocycles

Validated Application Scenarios for 2-Fluoropropanedioic Acid and Its Derivatives in Scientific and Industrial Workflows


Synthesis of Fluorinated Pyrimidine Anticancer and Antibacterial Agents

2-Fluoropropanedioic acid, predominantly used in its ester form (e.g., diethyl fluoromalonate), serves as an essential building block for the preparation of 5-fluoropyrimidine (CAS 675-21-8) and related heterocyclic compounds. These fluorinated pyrimidines are established pharmacophores in medicinal chemistry, exhibiting documented bioactivities against cancer and bacterial pathogens . Non-fluorinated malonates cannot serve as substitutes in this synthetic route, as the fluorine atom is a required component of the final bioactive molecule. This application stems directly from the class-level inference evidence in Section 3 regarding the unique role of the C-F bond in heterocyclic synthesis .

Crystallographic Reference Standard and Computational Modeling Template

The recently published single-crystal X-ray structure of 2-fluoropropanedioic acid [1] provides a definitive atomic-resolution reference for this compound. This data is invaluable for crystallographers using 2-fluoropropanedioic acid as a ligand, co-crystallization agent, or internal standard. It also serves as a validated input for computational chemists performing density functional theory (DFT) calculations or molecular dynamics simulations to predict the behavior of fluorinated malonates in enzyme active sites. This application is directly supported by the head-to-head structural evidence in Section 3, which highlights the recent availability of complete crystallographic data that was previously absent .

Synthesis of the Strobilurin Fungicide Fluoxastrobin

Diethyl fluoromalonate, the diethyl ester derivative of 2-fluoropropanedioic acid, is a key industrial intermediate in the synthesis of fluoxastrobin, a strobilurin fungicide developed by Bayer CropScience . Fluoxastrobin provides broad-spectrum control of fungal diseases including early blight, late blight, leaf spots, and rust in agricultural settings. The synthesis requires the fluoromalonate building block; non-fluorinated analogs cannot yield the active fungicidal agent. This application is directly derived from the class-level inference evidence presented in Section 3 regarding the essential role of the fluorine atom in defining the final product's identity .

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